molecular formula C16H15NO3 B5141952 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid

2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid

Cat. No. B5141952
M. Wt: 269.29 g/mol
InChI Key: WSCCCPKIORINRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid, also known as DBCO or DBCO-NHS, is a chemical compound that is widely used in the field of bioconjugation. It is a reactive molecule that can be easily conjugated to various biomolecules, such as proteins, peptides, and nucleic acids, to create bioconjugates that can be used in a variety of applications, including imaging, drug delivery, and diagnostics.

Mechanism of Action

2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS reacts with primary amines in biomolecules, such as lysine residues in proteins or the amino group of nucleotides, to form stable amide bonds. This reaction is known as a bioorthogonal reaction, as it occurs selectively and rapidly under physiological conditions without interfering with other biological processes.
Biochemical and physiological effects:
2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS itself does not have any biochemical or physiological effects, as it is a chemical reagent used for bioconjugation. However, the bioconjugates created using 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS can have various effects depending on the biomolecule conjugated and the application used. For example, imaging probes can be used to visualize specific cells or tissues in vivo, while drug delivery systems can be used to target specific cells or tissues for therapeutic purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS for bioconjugation is its high reactivity and selectivity, which allows for rapid and specific conjugation to biomolecules. 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS is also stable and can be stored for extended periods of time without degradation. However, one limitation is that 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS can react with other nucleophiles, such as thiols, which can lead to non-specific conjugation. Additionally, the reaction efficiency can be affected by the concentration and accessibility of the primary amines in the biomolecule.

Future Directions

There are several future directions for the use of 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS in scientific research. One direction is the development of new bioconjugates for targeted drug delivery and imaging. Another direction is the use of 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS in the development of biosensors for the detection of biomolecules in complex samples. Additionally, there is potential for the use of 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS in the development of new therapeutics and diagnostics for various diseases.

Synthesis Methods

2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS can be synthesized by reacting 2-(bromomethyl)-2'-biphenylcarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with triethylamine and NHS (N-hydroxysuccinimide). The resulting product is a white crystalline solid that is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS has been extensively used in scientific research for the development of bioconjugates. It has been used to conjugate various biomolecules, such as antibodies, peptides, and nucleic acids, to create imaging probes, targeted drug delivery systems, and diagnostic tools. 2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid-NHS has also been used in the development of biosensors, which can detect specific biomolecules with high sensitivity and specificity.

properties

IUPAC Name

2-[2-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCCCPKIORINRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-[(Dimethylamino)carbonyl]-2-biphenylcarboxylic acid

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